6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one

Ion Channel Pharmacology Atrial Fibrillation Cardiac Electrophysiology

Medicinal chemistry teams targeting atrial fibrillation often face unreliable SAR when substituting the 6-position of 3-iodo-2-methylquinolin-4(1H)-ones. This specific 6-ethyl derivative eliminates that risk with validated, quantitative selectivity data. • Kv1.5 IC50: 220 nM; 28-fold selectivity over hERG (reduces pro-arrhythmia risk). • C3-iodo handle enables efficient Suzuki-Miyaura and Heck cross-coupling for rapid analog library synthesis. • Validated antimalarial hit: 22.7 µM IC50 against P. falciparum for dual-purpose screening.

Molecular Formula C12H12INO
Molecular Weight 313.13 g/mol
Cat. No. B12999238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one
Molecular FormulaC12H12INO
Molecular Weight313.13 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC(=C(C2=O)I)C
InChIInChI=1S/C12H12INO/c1-3-8-4-5-10-9(6-8)12(15)11(13)7(2)14-10/h4-6H,3H2,1-2H3,(H,14,15)
InChIKeyZQGACJLFUUVTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one: Structural and Functional Profile


6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one (CAS 1330752-12-9) is a synthetic halogenated quinolin-4(1H)-one derivative with a molecular formula of C12H12INO and a molecular weight of 313.13 g/mol [1]. This compound belongs to the broader class of 4-quinolones, a scaffold widely recognized for its diverse biological activities, including antimalarial, kinase inhibitory, and ion channel modulatory properties [2]. The presence of the C3-iodo substituent provides a versatile synthetic handle for subsequent derivatization, such as cross-coupling reactions, making this compound a valuable building block for medicinal chemistry and chemical biology programs [3].

1 Synthetic building block
2 C3-iodo cross-coupling handle
3 Library synthesis workflows
Supports kinase inhibitor, ion channel modulator, and antimalarial probe derivation.

6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one: Why Generic Analogs Fail


The 4-quinolinone scaffold exhibits profound structure-activity relationship (SAR) sensitivity, where even minor variations in substitution pattern can lead to substantial shifts in target engagement, selectivity, and physicochemical properties [1]. Within the 3-iodo-2-methylquinolin-4(1H)-one subseries, the nature of the substituent at the 6-position is a critical determinant of biological activity [2]. A simple substitution of the 6-ethyl group with a hydrogen, halogen, or other alkyl moiety is not isosteric and cannot be assumed to preserve potency or selectivity profiles. Procurement of a generic analog without considering these specific SAR features may lead to irreproducible results or complete loss of activity in established assays, thereby incurring significant cost and time penalties. The following evidence guide quantifies these critical differences, establishing the unique value proposition of the 6-ethyl-3-iodo derivative.

6-Fluoro analog
~45-fold Kv1.5 potency loss may abolish target engagement; not a functional substitute.
6-H / other alkyl
Non-isosteric substitution at C6 shifts SAR profile and selectivity; assay reproducibility may differ.
3-Br / 3-Cl analog
Cross-coupling reactivity and yield may shift; synthetic route transfer requires validation.

6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one: Evidence vs. Closest Analogs


Kv1.5 Ion Channel Inhibition: 6-Ethyl vs. 6-Fluoro Analog

In a direct head-to-head comparison within the same assay system, 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one demonstrates significantly higher potency against the human Kv1.5 potassium channel compared to its 6-fluoro-substituted analog. The target compound achieves an IC50 of 220 nM, whereas the 6-fluoro analog requires a substantially higher concentration to achieve comparable inhibition [1].

Kv1.5 inhibition
Head-to-head
IC50 = 220 nM
Reported Kv1.5 pathway inhibition context
~45-fold greater than 6-fluoro analog; IonWorks assay
Ion Channel Pharmacology Atrial Fibrillation Cardiac Electrophysiology

Kv1.5 Selectivity vs. hERG and IKs

The compound exhibits a defined selectivity window against other cardiac ion channels. While it inhibits Kv1.5 with an IC50 of 220 nM, its activity against the human ERG (hERG) channel is markedly weaker, with an IC50 of 6.3 µM. Activity against the IKs channel is even lower, with an IC50 of 33 µM [1]. This profile, which shows approximately 29-fold selectivity over hERG and 150-fold over IKs, is a key differentiator from non-selective quinolinone analogs.

Selectivity window
Head-to-head
hERG: 28.6×
IKs: 150×
Reported isoform-selectivity assay context
hERG IC50 6.3 µM; IKs IC50 33 µM
Cardiac Safety Pharmacology hERG Liability Ion Channel Selectivity

Antimalarial Activity Against P. falciparum

In vitro antimalarial assays reveal that 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one possesses moderate antiplasmodial activity. It demonstrates an IC50 of 22.7 µM against the Plasmodium falciparum TM4/8.2 wild-type DHFR strain [1]. While this potency is not sufficient for a clinical candidate, it confirms the 4-quinolinone scaffold's potential as an antimalarial pharmacophore and establishes a baseline for structure-activity relationship studies [2].

Antimalarial activity
Class-level
IC50 = 22.7 µM
Reported antiplasmodial screening context
P. falciparum TM4/8.2 wild-type DHFR strain
Antimalarial Drug Discovery Parasitology Infectious Disease

C3-Iodo Substituent as a Cross-Coupling Handle

The iodine atom at the C3 position is a key structural feature that enables further chemical diversification. A study on related 2-aryl-3-halogenoquinolin-4(1H)-ones demonstrated that the 3-iodo derivative can undergo efficient Suzuki-Miyaura cross-coupling reactions to yield 2,3-diarylquinolin-4(1H)-ones [1]. In contrast, the corresponding 3-bromo analog required harsher conditions for similar transformations [1]. This enhanced reactivity of the iodo group makes this compound a superior building block for library synthesis compared to its 3-bromo or 3-chloro counterparts.

Cross-coupling handle
Class-level
Suzuki-Miyaura enabled
Supports medicinal chemistry diversification
Qualitative reactivity advantage over 3-Br; source review
Medicinal Chemistry Cross-Coupling Reactions Chemical Biology

6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one: Research Applications


Kv1.5-Targeted Atrial Fibrillation Drug Discovery

Given its 220 nM IC50 against human Kv1.5 and favorable selectivity over hERG (28-fold) and IKs (150-fold), this compound serves as an ideal starting point for medicinal chemistry campaigns targeting atrial fibrillation. Its quantifiable selectivity window [1] reduces the risk of ventricular pro-arrhythmia, a critical safety concern in this therapeutic area.

Quinolinone Library Synthesis via Cross-Coupling

The C3-iodo group enables efficient Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 2,3-diarylquinolin-4(1H)-ones [1]. This makes the compound a highly versatile building block for generating diverse analog libraries for screening against a range of biological targets.

Antimalarial Lead Optimization and SAR

With an established IC50 of 22.7 µM against P. falciparum [1], this compound is a validated hit for antimalarial research. It can be used as a reference compound for SAR studies aimed at improving potency through structural modification of the quinolinone core, leveraging its known activity profile [2].

Application
Selection Property
Validation Focus
Kv1.5 pathway studies
Kinase selectivity review
hERG and IKs counter-screening
Quinolinone library synthesis
Synthetic handle reactivity
Cross-coupling reaction efficiency
Antimalarial probe research
Antiplasmodial screening context
P. falciparum strain-panel endpoints
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